4-tert-butyl-N-[2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to an ethyl chain that is connected to a benzamide group. The presence of the tert-butyl group on the benzene ring adds steric bulk, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Alkylation: The thiophene derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl chain.
Amidation: The alkylated thiophene is reacted with 4-tert-butylbenzoyl chloride in the presence of a base, such as triethylamine, to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
4-tert-butyl-N-[2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the benzamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(thiophen-2-ylmethyl)benzamide
- 4-tert-butyl-N-(2-thiophenyl)benzamide
- 4-tert-butyl-N-(2-thienyl)benzamide
Comparison
Compared to its analogs, 4-tert-butyl-N-[2-(thiophen-2-yl)ethyl]benzamide has a unique ethyl linker between the thiophene and benzamide groups. This structural feature can influence its reactivity and binding affinity to molecular targets, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
4-tert-butyl-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-17(2,3)14-8-6-13(7-9-14)16(19)18-11-10-15-5-4-12-20-15/h4-9,12H,10-11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKDGBCKNCKFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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